(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Description
(2E)-3-(4-Ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system and distinct substituents on both the cinnamoyl and anilide moieties. The phenyl ring of the cinnamoyl group bears electron-donating substituents: a methoxy group at position 3 and an ethoxy group at position 2. The anilide moiety is substituted with a 2-methylphenyl group, introducing steric bulk at the ortho position. This structural configuration influences lipophilicity (logP) and electronic properties, which are critical determinants of biological activity in cinnamanilides .
Cinnamanilides are widely studied for their antimicrobial, anti-inflammatory, and cytotoxic properties.
Properties
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-4-23-17-11-9-15(13-18(17)22-3)10-12-19(21)20-16-8-6-5-7-14(16)2/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHEIYWHUZDBW-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde and 2-methylaniline.
Formation of the Enamine: The first step involves the formation of an enamine intermediate. This is achieved by reacting 4-ethoxy-3-methoxybenzaldehyde with 2-methylaniline in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions.
Condensation Reaction: The enamine intermediate is then subjected to a condensation reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired enamide product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides or amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Key Observations:
Electron-Withdrawing Groups (Cl, CF3) : Enhance antimicrobial potency but increase cytotoxicity due to higher lipophilicity and membrane disruption .
Electron-Donating Groups (OMe, OEt) : Reduce antimicrobial activity (MIC: >10 µM) but improve safety profiles (IC50: >50 µM) .
Ortho Substitution on Anilide : 2-methylphenyl substitution may favor anti-inflammatory activity over antimicrobial effects, as seen in analogs like compound 20 (IC50 for NF-κB inhibition: 17.0 µM) .
Research Findings and Mechanistic Insights
- Anti-Inflammatory Potential: Methoxy-substituted analogs (e.g., compound 2 in ) show significant NO inhibition (IC50: 17.0 µM), suggesting the target compound may share this trait .
- Cytotoxicity: Low cytotoxicity (IC50: >50 µM) is expected due to moderate logD (~2.7), aligning with trends for non-halogenated cinnamanilides .
Biological Activity
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic compound belonging to the class of enamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. The unique structural features of this compound, including the presence of ethoxy and methoxy groups on the phenyl ring, suggest specific interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is C19H21NO3. Its IUPAC name reflects its complex structure, which includes an enamide functional group:
| Property | Value |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 313.38 g/mol |
| IUPAC Name | (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide |
| InChI Key | ZPCHEIYWHUZDBW-ZRDIBKRKSA-N |
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including proteins and nucleic acids. The compound may modulate enzyme activities or receptor functions through binding at active or allosteric sites, influencing signaling pathways relevant to disease processes.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptors : It could interact with receptors that mediate pain and inflammation.
- Nucleic Acids : Research might explore its effects on DNA/RNA interactions, potentially impacting gene expression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.
Antimicrobial Properties
Compounds within the same class have demonstrated antimicrobial activity against various pathogens. The presence of electron-donating groups like methoxy and ethoxy may enhance their ability to penetrate microbial membranes, leading to effective inhibition of growth.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests a promising therapeutic application for conditions characterized by chronic inflammation.
Case Studies and Research Findings
-
Study on Anticancer Activity : A study published in a peer-reviewed journal examined the cytotoxic effects of related enamides on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Compound IC50 (µM) This compound 12.5 Doxorubicin 10 -
Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
